Encenicline - 550999-75-2

Encenicline

Catalog Number: EVT-267235
CAS Number: 550999-75-2
Molecular Formula: C16H17ClN2OS
Molecular Weight: 320.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encenicline hydrochloride (Enc-HCl) is a synthetic compound classified as a selective, partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, , , , ] This classification signifies its ability to bind to the α7 nAChR and partially activate it, mimicking the effects of the endogenous neurotransmitter acetylcholine. [, , ] Encenicline is considered a promising target for investigating cognitive impairments in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. [, , , , , , , , , , , , , , , ]

Acetylcholine

Relevance: Acetylcholine is the endogenous agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs), the same receptor targeted by encenicline. Encenicline acts as a partial agonist at α7 nAChRs, meaning it elicits a weaker response compared to acetylcholine. [, , , ]

Nicotine

Relevance: Nicotine's ability to improve cognitive function, particularly sensory gating, in individuals with schizophrenia has been widely studied. This research led to the investigation of α7 nAChR modulators, such as encenicline, as potential treatments for cognitive impairments in schizophrenia. [, ]

BMS-933043

Relevance: Like encenicline, BMS-933043 shows potential in ameliorating scopolamine-induced cognitive deficits, particularly in visuo-spatial paired associates learning. Both compounds target α7 nAChRs as a potential therapeutic strategy for cognitive enhancement. []

Donepezil

Relevance: Donepezil is often used as a baseline therapy in clinical trials evaluating the efficacy of novel compounds, such as encenicline, for cognitive impairment in Alzheimer's disease. Comparing the effects of encenicline to donepezil helps assess its potential as an add-on therapy. [, , ]

Rivastigmine

Relevance: Similar to donepezil, rivastigmine serves as a standard treatment option in clinical trials investigating encenicline's efficacy in Alzheimer's disease. [, ]

PNU-120596

Relevance: PNU-120596 is often utilized in conjunction with α7 nAChR agonists, such as encenicline, to amplify their effects. It can improve the signal-to-noise ratio in electrophysiological assays, facilitating the identification of weak or partial agonists. [, ]

EVP-6124

Relevance: This is simply an alternative designation for the target compound, encenicline. [, , , , , , , , , , , , , ]

Source and Classification

Encenicline is classified under the category of nicotinic receptor agonists. It is synthesized through various chemical methodologies, which will be detailed in the synthesis analysis section. The compound is notable for its binding affinity and selectivity towards the α7 nAChR, making it a subject of interest in neuropharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of encenicline involves several sophisticated chemical reactions, primarily utilizing cross-coupling techniques such as Suzuki reactions. These methods enable the formation of complex molecular structures through the coupling of boronic acids with appropriate electrophiles. For instance, a typical synthesis pathway may include:

  1. Formation of the Quinuclidine Derivative: This step involves creating a quinuclidinyl structure that serves as a core component for further modifications.
  2. Chlorination and Carboxylation: The introduction of chlorine and carboxylic acid functionalities is achieved through selective chlorination followed by carboxylation reactions.
  3. Final Coupling: The final product is obtained by coupling the quinuclidinyl moiety with the benzo[b]thiophene core using palladium-catalyzed methods, yielding encenicline in good yields, typically around 93% .
Molecular Structure Analysis

Structure and Data

Encenicline's molecular formula is C16H17ClN2OSC_{16}H_{17}ClN_{2}OS, with a molar mass of 320.83 g/mol. The structure features a benzo[b]thiophene ring system substituted with a quinuclidinyl group and a chlorine atom at specific positions. The three-dimensional conformation can be represented using various structural models that highlight its binding sites on the α7 nAChR.

  • Chemical Structure:
    • IUPAC Name: (R)7chloroN(quinuclidin3yl)benzo[b]thiophene2carboxamide(R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide
    • CAS Number: 1183860-80-9
    • PubChem CID: 24894238
    • SMILES: C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)N[C@H]3CCN(CC3)C)C

This structure is crucial for understanding how encenicline interacts with its target receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Encenicline undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Cross-Coupling Reactions: These are pivotal in forming carbon-carbon bonds between the aromatic components of the molecule.
  2. Hydrogen Bonding: In biological contexts, encenicline exhibits hydrogen bonding interactions with amino acid residues within the α7 nAChR, influencing its agonistic activity.
  3. Metabolism: In vivo, encenicline may undergo metabolic transformations involving oxidation or hydrolysis, which can affect its pharmacokinetic profile.

Understanding these reactions is essential for optimizing synthesis routes and predicting metabolic pathways in clinical settings .

Mechanism of Action

Process and Data

Encenicline acts as a partial agonist at the α7 nAChR, which plays a significant role in cognitive processes such as learning and memory. The mechanism involves:

  1. Receptor Binding: Upon administration, encenicline binds to the α7 nAChR, leading to receptor activation.
  2. Calcium Ion Influx: This activation results in an increase in calcium ion influx into neurons, facilitating neurotransmitter release.
  3. Neuroprotective Effects: By modulating neurotransmission, encenicline exhibits neuroprotective properties that may counteract cognitive decline associated with neurodegenerative diseases.

Clinical studies have shown that encenicline can enhance cognitive function in patients with schizophrenia and other cognitive impairments, supporting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Encenicline exhibits several noteworthy physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and determining optimal dosing regimens for clinical applications .

Applications

Scientific Uses

Encenicline has significant applications in scientific research and clinical settings:

  1. Cognitive Enhancement: Investigated for improving cognitive function in disorders such as Alzheimer's disease and schizophrenia.
  2. Neuropharmacology Research: Used to study the role of α7 nAChR in synaptic plasticity and neuroprotection.
  3. Drug Development: Serves as a lead compound for developing new therapies targeting cholinergic dysfunctions.

The ongoing research into encenicline's mechanisms continues to shed light on potential therapeutic avenues for treating cognitive impairments across various neurological conditions .

Introduction to Encenicline and α7 Nicotinic Acetylcholine Receptors

Neurobiological Basis of Cognitive Impairment in Neuropsychiatric Disorders

Cognitive impairment in disorders like Alzheimer’s disease (AD) and schizophrenia arises from complex disruptions in synaptic transmission, neural circuitry, and neurotransmitter systems. Cholinergic signaling deficits—particularly involving acetylcholine-mediated pathways—are consistently implicated in memory and attention dysfunction. The prefrontal-hippocampal network, essential for working memory and executive function, shows reduced cholinergic innervation in these conditions. This impairment correlates with diminished neurotransmitter release and disrupted synaptic plasticity, ultimately compromising information processing. Notably, post-mortem studies of AD and schizophrenia patients reveal significant reductions in cholinergic markers in cortical and hippocampal regions, providing a neurochemical basis for therapeutic targeting of cholinergic receptors [1] [7].

Role of α7 nAChRs in Cognitive Function and Pathophysiology

The homopentameric α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel distinguished by its high calcium permeability (Ca²⁺:Na⁺ permeability ratio ≈10) and rapid desensitization kinetics. Anatomically, α7 nAChRs are densely expressed in brain regions critical for cognition, including the hippocampus, cortex, thalamus, and hypothalamus, with minimal presence in subcortical motor regions [1] [3] [7]. Functionally, presynaptic α7 nAChRs enhance glutamate and GABA release, facilitating synaptic plasticity, while postsynaptic receptors contribute to neuronal excitability and long-term potentiation (LTP).

Beyond synaptic transmission, α7 nAChRs regulate neuroinflammation via the cholinergic anti-inflammatory pathway. Activation inhibits NF-κB signaling in microglia, reducing pro-inflammatory cytokine release (e.g., IL-1β). In AD, α7 nAChRs bind β-amyloid (Aβ₁₋₄₂) with high affinity, triggering tau hyperphosphorylation and receptor internalization. This interaction forms a pathological loop, as Aβ-induced α7 suppression further impairs cholinergic function [1] [4] [7]. Genetic studies link CHRNA7 (chromosome 15q13.3) deletions and polymorphisms to schizophrenia and AD susceptibility, underscoring their pathophysiological relevance [7].

Encenicline as a Selective α7 nAChR Partial Agonist: Historical Development

Encenicline (EVP-6124; (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide) emerged from efforts to develop receptor-subtype-selective agonists that overcome limitations of non-selective cholinergic drugs. Early α7 nAChR agonists like GTS-21 showed promising nootropic effects but lacked binding specificity. Encenicline was optimized for high binding affinity (Ki = 4.3 nM) and partial agonism (∼60% efficacy relative to acetylcholine) at human α7 nAChRs, with minimal activity at α4β2 or muscle-type nAChRs [8] [5]. Its quinuclidine scaffold enables optimal interaction with the receptor’s orthosteric site, while the benzothiophene group enhances CNS penetration [2].

  • Table 1: Binding Affinities of Select α7 nAChR Ligands
    CompoundBinding Affinity (pKi/pKd)Receptor SelectivityAgonism Type
    EnceniclinepKi = 8.4 (Ki=4.3 nM)α7 >> α4β2, muscle-typePartial agonist
    PNU-282987pKd = 8.9Moderate α7 selectivityFull agonist
    SSR180711pKi = 7.6α7 selectivePartial agonist
    α-BungarotoxinpKd = 8.3–9.1Irreversible α7 blockerAntagonist
    MethyllycaconitinepKd = 8.7α7 antagonistCompetitive antagonist
    Source: [8]

Properties

CAS Number

550999-75-2

Product Name

Encenicline

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1

InChI Key

SSRDSYXGYPJKRR-ZDUSSCGKSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

EVP-6124; EVP6124; EVP 6124; MT-4666; MT4666; MT 4666; Encenicline

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.